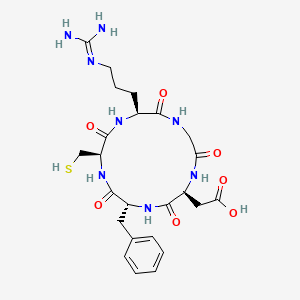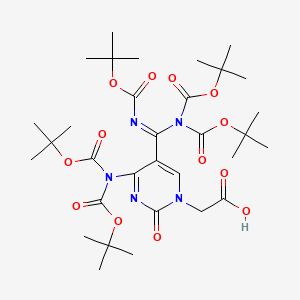
Antiparasitic agent-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiparasitic agent-9 is a compound used to combat parasitic infections, particularly those caused by protozoa and helminths. These infections are prevalent in tropical and subtropical regions and pose significant health risks to affected populations. The compound is known for its efficacy in treating neglected tropical diseases, which are often overlooked by global health initiatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-9 involves several steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor compound, which undergoes various chemical reactions such as alkylation, acylation, and cyclization to form the desired antiparasitic agent. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, production capacity, and cost-effectiveness. The industrial production process involves stringent quality control measures to ensure the consistency and efficacy of the final product.
化学反応の分析
Types of Reactions
Antiparasitic agent-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its antiparasitic activity.
Reduction: Reduction reactions can convert the compound into its reduced form, potentially enhancing its bioavailability.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, which can modify its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include different oxidation states, reduced forms, and substituted derivatives of the compound, each with distinct pharmacological properties.
科学的研究の応用
Antiparasitic agent-9 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the mechanisms of antiparasitic activity and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biology of parasitic infections and to identify potential molecular targets for drug development.
Medicine: The compound is employed in preclinical and clinical studies to evaluate its efficacy and safety in treating parasitic infections.
Industry: this compound is used in the development of new antiparasitic drugs and formulations, contributing to the advancement of pharmaceutical technologies.
作用機序
The mechanism of action of Antiparasitic agent-9 involves the disruption of essential processes within the parasite. The compound targets specific molecular pathways, such as the inhibition of enzyme activity or interference with the parasite’s metabolic processes. By binding to key molecular targets, this compound effectively eliminates the parasite or inhibits its growth and reproduction.
類似化合物との比較
Similar Compounds
Similar compounds to Antiparasitic agent-9 include other antiparasitic agents such as imidazole derivatives, benzimidazoles, and quinoline-based compounds. These compounds share structural similarities and exhibit comparable antiparasitic activities.
Uniqueness
What sets this compound apart from other similar compounds is its unique molecular structure, which confers specific pharmacological properties. The compound’s high selectivity and potency against a broad spectrum of parasitic infections make it a valuable addition to the arsenal of antiparasitic agents.
Conclusion
This compound is a potent compound with significant applications in the treatment of parasitic infections. Its unique chemical properties, diverse synthetic routes, and broad range of scientific research applications highlight its importance in the fields of chemistry, biology, medicine, and industry. Continued research and development of this compound and similar compounds hold promise for advancing the treatment of neglected tropical diseases and improving global health outcomes.
特性
分子式 |
C18H20N6O2S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
N-methyl-N-[2-[[3-(5-propan-2-yloxypyridin-2-yl)-1,2,4-thiadiazol-5-yl]amino]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C18H20N6O2S/c1-11(2)26-13-7-8-14(20-10-13)16-21-18(27-23-16)22-17-15(6-5-9-19-17)24(4)12(3)25/h5-11H,1-4H3,(H,19,21,22,23) |
InChIキー |
NOIIUQYBQWFTTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CN=C(C=C1)C2=NSC(=N2)NC3=C(C=CC=N3)N(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


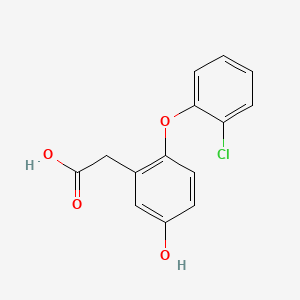



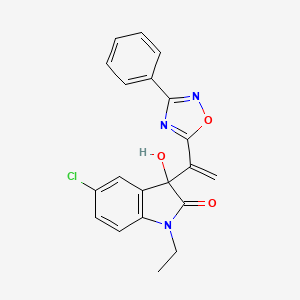


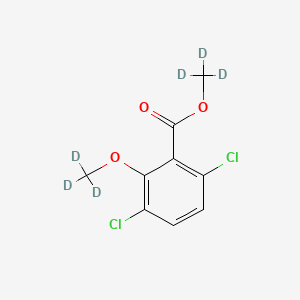



![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
